3,10-Dibromoperylene is a polycyclic aromatic hydrocarbon characterized by the presence of two bromine atoms at the 3 and 10 positions of the perylene structure. Its molecular formula is CHBr, and it exhibits distinct physical and chemical properties due to the bromination, which influences its electronic characteristics and solubility. This compound is part of a larger class of dibromoperylenes that are significant in various chemical applications, particularly in organic electronics and materials science.
3,10-Dibromoperylene can be synthesized through several methods:
3,10-Dibromoperylene finds applications in various fields:
Studies on the interactions of 3,10-dibromoperylene with other compounds reveal its potential as a ligand in coordination chemistry. Additionally, its interactions with biological molecules may provide insights into its pharmacological potential. Research indicates that the compound may interact with proteins or nucleic acids, influencing biological pathways .
Several compounds share structural similarities with 3,10-dibromoperylene. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,7-Dibromoperylene | Bromine at positions 1 and 7 | Higher reactivity due to bay region bromination |
3,9-Dibromoperylene | Bromine at positions 3 and 9 | Different electronic properties affecting solubility |
Perylene | No bromination | Serves as a parent structure for brominated derivatives |
1-Bromo-3,10-dimethylperylene | Methyl groups at positions 1 and 10 | Alters solubility and electronic properties significantly |
The uniqueness of 3,10-dibromoperylene lies in its specific bromination pattern that influences both its chemical reactivity and potential applications in organic materials.
3,10-Dibromoperylene represents a dibrominated derivative of the polycyclic aromatic hydrocarbon perylene, characterized by the substitution of hydrogen atoms with bromine atoms at specific positions within the perylene core structure [1]. The compound possesses the molecular formula C₂₀H₁₀Br₂ and exhibits a molecular weight of 410.1 grams per mole [1] [2]. The perylene parent structure consists of two naphthalene molecules connected by carbon-carbon bonds at the 1 and 8 positions on both molecules, forming a planar aromatic system where all carbon atoms are sp² hybridized [10] [11].
The atomic connectivity in 3,10-dibromoperylene follows the fundamental perylene framework, where the bromine substituents occupy positions 3 and 10 of the perylene numbering system [1] [3]. These positions are located on the peripheral edge of the polycyclic structure, specifically on the outer benzene rings of the perylene core [41]. The carbon-carbon bond lengths within the perylene framework are not uniform, with the central connecting bonds between the naphthalene units measuring approximately 1.50 Angstroms, which is characteristic of single bond lengths [12] [15].
The bonding pattern in 3,10-dibromoperylene maintains the aromatic character of the parent perylene structure, with the bromine atoms forming carbon-bromine single bonds that do not significantly disrupt the overall π-electron delocalization system [1] . The exact mass of the compound has been determined to be 409.91288 daltons, with a monoisotopic mass of 407.91493 daltons [1]. The molecule contains 22 heavy atoms and exhibits zero hydrogen bond donor and acceptor counts, consistent with its non-polar aromatic character [1].
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₀Br₂ [1] |
Molecular Weight (g/mol) | 410.1 [1] |
Exact Mass (Da) | 409.91288 [1] |
Heavy Atom Count | 22 [1] |
Rotatable Bond Count | 0 [1] |
Topological Polar Surface Area (Ų) | 0 [1] |
The IUPAC nomenclature for this compound is systematically designated as 3,10-dibromoperylene, which follows the standard naming conventions for polycyclic aromatic hydrocarbons [1] [3]. The perylene parent compound is officially recognized under IUPAC nomenclature and serves as the base structure from which dibrominated derivatives are named [9] [36]. The numbering system employed in perylene nomenclature begins with specific conventions that ensure consistent identification of substitution positions across the polycyclic framework [44].
The compound is registered under CAS Registry Number 85514-20-1, providing a unique chemical identifier for database searches and regulatory purposes [1] [2]. Alternative nomenclature systems may refer to the compound as Perylene, 3,10-dibromo-, which follows the Chemical Abstracts Service naming convention [2]. The SMILES notation for 3,10-dibromoperylene is represented as C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br, providing a linear string representation of the molecular structure [1].
The InChI (International Chemical Identifier) string for 3,10-dibromoperylene is InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H, which offers a standardized method for representing the chemical structure in computational databases [1] [3]. The corresponding InChI Key is OVMHRVBCZFDXIV-UHFFFAOYSA-N, providing a shortened hash representation of the complete structural information [1].
Isomer differentiation in dibromoperylene compounds relies heavily on the specific positioning of bromine substituents within the perylene framework [6]. The 3,10-dibromoperylene isomer represents one of several possible positional isomers, each exhibiting distinct chemical and physical properties despite sharing the same molecular formula [17] [20]. The systematic numbering of the perylene core allows for precise identification of substitution patterns and facilitates comparison between different isomeric forms [41] [44].
The structural relationship between 3,10-dibromoperylene and its parent compound perylene reveals significant insights into the effects of halogen substitution on polycyclic aromatic systems [10] [13]. Perylene, with the molecular formula C₂₀H₁₂ and CAS number 198-55-0, serves as the fundamental structural template from which dibrominated derivatives are derived [9] [13]. The parent compound exhibits D₂ₕ symmetry and appears as a brown solid with extremely low water solubility [10] [13].
The introduction of bromine atoms at positions 3 and 10 results in the replacement of two hydrogen atoms with significantly larger and more electronegative bromine atoms [1] . This substitution pattern maintains much of the planar character of the perylene core while introducing localized electronic perturbations at the substitution sites [27] [32]. The molecular weight increases from 252.31 grams per mole in perylene to 410.1 grams per mole in 3,10-dibromoperylene, reflecting the substantial mass contribution of the two bromine atoms [1] [13].
Computational studies using density functional theory have demonstrated that bromine substitution at these positions has minimal impact on the overall π-electron system of the perylene core, while creating reactive sites for further chemical modification [27] [38]. The carbon-bromine bonds introduce slight distortions to the molecular geometry, but the fundamental aromatic character remains largely preserved [32] [39]. Experimental crystallographic data for related dibromoperylene compounds indicates that the planar structure is maintained with only minor deviations from planarity [40].
Property | Perylene | 3,10-Dibromoperylene |
---|---|---|
Molecular Formula | C₂₀H₁₂ [9] | C₂₀H₁₀Br₂ [1] |
Molecular Weight (g/mol) | 252.31 [13] | 410.1 [1] |
CAS Number | 198-55-0 [9] | 85514-20-1 [1] |
Symmetry | D₂ₕ [10] | C₂ [1] |
Bromine Substituents | 0 | 2 [1] |
The positional isomerism exhibited by dibromoperylene compounds demonstrates the critical importance of substitution patterns in determining molecular properties and reactivity [17]. Three primary dibromoperylene isomers have been extensively studied: 3,10-dibromoperylene, 1,7-dibromoperylene, and 3,9-dibromoperylene, each exhibiting distinct structural and electronic characteristics [1] [6] [17].
The 3,10-dibromoperylene isomer features bromine atoms positioned on opposite sides of the perylene core, creating a symmetrical substitution pattern that maintains C₂ rotational symmetry [1] . This positioning places the bromine atoms on the outer edges of the polycyclic system, minimizing steric interactions while providing sites for nucleophilic substitution reactions . The 3,10-substitution pattern is considered an "ortho" or "peri" position relative to the perylene numbering system [42] [43].
In contrast, 1,7-dibromoperylene positions the bromine substituents at the "bay" positions of the perylene structure, which are located at the indentations of the polycyclic framework [17] [19]. This isomer, with derivatives such as the compound bearing CAS number 118129-60-5, exhibits significantly different reactivity patterns due to the increased steric congestion at the bay positions [17] [22]. The 1,7-substitution pattern typically results in C₂ᵥ symmetry and creates a more twisted molecular conformation compared to other isomers [18] [23].
The 3,9-dibromoperylene isomer, identified by CAS number 56752-35-3, represents an intermediate case where the bromine atoms are positioned adjacent to each other on the same side of the perylene core [6] [8]. This substitution pattern maintains C₂ symmetry but creates a different electronic environment compared to the 3,10-isomer [6]. Research has shown that 1,6 and 1,7 isomers may exhibit distinctly different properties, and similar variations are observed among the 3,9 and 3,10 positional isomers [20].
Isomer | CAS Number | Bromine Positions | Symmetry | Structural Characteristics |
---|---|---|---|---|
3,10-Dibromoperylene | 85514-20-1 [1] | Positions 3 and 10 | C₂ [1] | Opposite edge placement |
1,7-Dibromoperylene | 118129-60-5 [19] | Bay positions 1 and 7 | C₂ᵥ [17] | Sterically congested |
3,9-Dibromoperylene | 56752-35-3 [6] | Adjacent positions 3 and 9 | C₂ [6] | Same-side placement |
The introduction of bromine atoms into the perylene framework fundamentally alters the molecular symmetry compared to the parent compound [1] [26]. Perylene itself exhibits D₂ₕ point group symmetry, characterized by multiple symmetry elements including rotation axes, reflection planes, and an inversion center [10]. The substitution of hydrogen atoms with bromine at specific positions reduces this symmetry according to the principles of molecular point group theory [28].
In 3,10-dibromoperylene, the substitution pattern results in C₂ point group symmetry, where the molecule retains a single two-fold rotation axis but loses the higher symmetry elements present in the parent perylene structure [1]. This symmetry reduction has significant implications for the molecular properties, including dipole moment, optical activity, and spectroscopic characteristics [29]. The C₂ symmetry axis passes through the center of the molecule and is perpendicular to the plane of the aromatic system [26].
The impact of bromine substitution extends beyond simple geometric considerations to influence the electronic structure and molecular orbital arrangements [27] [32]. Computational studies have demonstrated that the presence of bromine atoms introduces new molecular orbitals that can participate in electronic transitions, potentially altering the optical and electronic properties of the compound [27]. The electronegativity difference between carbon and bromine creates localized charge distributions that can affect intermolecular interactions and crystal packing arrangements [26] [31].
Crystallographic studies of related brominated polycyclic aromatic compounds have revealed that bromine substitution can influence the solid-state packing through halogen bonding interactions [26] [31]. The size and polarizability of bromine atoms create opportunities for specific intermolecular contacts that are not present in the parent perylene structure [31]. These effects demonstrate that molecular symmetry changes induced by bromine substitution have far-reaching consequences for both molecular and supramolecular properties [29] [32].
The synthesis of 3,10-dibromoperylene represents a significant challenge in organic chemistry due to the need for regioselective bromination and efficient separation of isomeric products. This section examines the various methodological approaches employed for the preparation of this important perylene derivative, focusing on bromination techniques, purification strategies, and the scalability challenges encountered in industrial production.
The bromination of perylene to produce 3,10-dibromoperylene involves electrophilic aromatic substitution reactions that can proceed through different mechanistic pathways. The regioselectivity and efficiency of these reactions depend critically on the bromination method employed, reaction conditions, and the presence of catalysts.
Direct electrophilic aromatic substitution represents the most fundamental approach to perylene bromination, involving the reaction of perylene with bromine in the presence of Lewis acid catalysts [1] [2]. The mechanism proceeds through the classical two-step electrophilic aromatic substitution pathway, where the aromatic ring acts as a nucleophile attacking an electrophilic bromine species [3] [4].
The reaction typically employs ferric bromide (FeBr₃) as a Lewis acid catalyst to activate bromine molecules, forming a more electrophilic bromine complex [1] [2]. Under these conditions, the bromination occurs at temperatures ranging from 80-120°C, with the reaction proceeding through the formation of a sigma-complex intermediate (arenium ion) that is stabilized by resonance [1] [5]. The intermediate subsequently undergoes deprotonation to restore aromaticity and yield the brominated product [1].
Research has demonstrated that bromination of perylene under these conditions produces a mixture of regioisomers, with 3,10-dibromoperylene and 3,9-dibromoperylene being the predominant products [6] [7]. The selectivity between these isomers is influenced by the electronic properties of the perylene core and steric considerations during the electrophilic attack [8] [9]. Studies have shown that the 3,9-dibromoperylene isomer typically exhibits a higher melting point compared to the 3,10-isomer, facilitating their separation through crystallization methods [7].
The efficiency of direct bromination varies considerably with reaction conditions. At temperatures of 120°C without solvent, bromination yields typically range from 70-90%, though the formation of multiple brominated products complicates purification [10]. The reaction can be conducted in various solvents, with nitrobenzene showing particular effectiveness for high-temperature bromination reactions [10].
Transition metal-catalyzed bromination methods have emerged as powerful alternatives to traditional electrophilic aromatic substitution, offering enhanced regioselectivity and milder reaction conditions [11] [12]. These approaches typically employ palladium catalysts in combination with brominating agents such as N-bromosuccinimide (NBS) [11] [13].
Palladium-catalyzed C-H bromination reactions proceed through a fundamentally different mechanism compared to electrophilic aromatic substitution [11] [12]. The process involves initial coordination of the palladium catalyst to the aromatic substrate, followed by C-H activation and subsequent bromination through either oxidative addition/reductive elimination or electrophilic cleavage pathways [11] [12].
Research by Barišić and colleagues has demonstrated that mechanochemical palladium-catalyzed bromination using Pd(OAc)₂ as a precatalyst in the presence of p-toluenesulfonic acid can achieve efficient bromination of aromatic compounds [11] [12]. The reaction utilizes N-bromosuccinimide as the brominating agent and proceeds at 77°C, yielding brominated products in 59% yield [11]. Quantum-chemical modeling has revealed that this system operates through multiple mechanisms, including oxidative addition followed by reductive elimination and direct electrophilic cleavage [11] [12].
The use of N-bromosuccinimide offers significant advantages over molecular bromine, particularly in terms of handling safety and precise stoichiometric control [14] [15]. NBS serves as a convenient source of electrophilic bromine while avoiding the hazards associated with liquid bromine handling [14] [15]. In perylene systems, NBS-mediated bromination has been successfully employed for controlled mono- and dibromination reactions [16] [14].
Ferric chloride-catalyzed bromination using NBS has proven particularly effective for perylene derivatives [16]. This methodology enables controllable monobromination with isolated yields of 83% when conducted in acetonitrile at elevated temperatures [16]. The use of dichloromethane as solvent allows the reaction to proceed at room temperature, achieving improved yields of 93% [16]. This approach represents a significant advancement in terms of reaction control and scalability.
The purification of 3,10-dibromoperylene from reaction mixtures presents significant challenges due to the formation of multiple regioisomers and the poor solubility characteristics of perylene derivatives [16] [17]. Effective purification strategies are essential for obtaining materials suitable for further synthetic transformations and applications.
Column chromatography on silica gel represents the most widely employed purification method for dibromoperylene derivatives [17] [18]. The separation typically utilizes dichloromethane or mixtures of dichloromethane with methanol as eluents [17] [19]. Research has shown that silica gel chromatography can achieve high levels of purification, with final purities ranging from 95-99% [17]. The method is particularly effective for separating different bromination products and removing unreacted starting materials [17] [18].
The effectiveness of chromatographic separation depends critically on the mobile phase composition and gradient conditions [17] [18]. Studies have demonstrated that the use of glacial acetic acid as an eluent can be particularly effective for separating perylene derivatives, with different brominated products exhibiting distinct retention behaviors [17]. The technique allows for the collection of pure fractions, though yields may be reduced due to strong adsorption of planar perylene derivatives on silica gel surfaces.
Crystallization methods provide an alternative approach for purification, particularly useful for large-scale operations [17] [20]. The technique exploits differences in solubility between regioisomers and can achieve significant enrichment of desired products [20] [21]. Research has shown that regioisomerically pure compounds can be obtained through repetitive crystallization from appropriate solvent systems [22] [20].
The choice of crystallization solvent significantly impacts the efficiency of separation. Studies have demonstrated that N,N-dimethylformamide mixed with acetic acid (4:1 v/v) can be effective for recrystallization of dibromoperylene derivatives [17]. Alternative solvent systems, including nitrobenzene, have also shown promise for achieving high-purity products [17]. The crystallization process can be enhanced through controlled cooling and seeding techniques to promote selective crystallization of desired isomers [21] [23].
Preparative thin-layer chromatography (TLC) offers high-resolution separation capabilities for analytical and small-scale preparative applications [19]. This technique can achieve purities exceeding 99% but is limited in terms of throughput and scalability [19]. The method is particularly valuable for purifying small quantities of material for analytical characterization and mechanistic studies.
Soxhlet extraction methods have been employed for selective removal of impurities from crude dibromoperylene products [17]. The technique involves successive extraction with benzene for 6 hours, followed by treatment with aqueous sodium hydroxide solution [17]. This approach can achieve purities of approximately 98% and is particularly useful for removing low-molecular-weight impurities and side products [17].
The transition from laboratory-scale synthesis to industrial production of 3,10-dibromoperylene encounters numerous technical and economic challenges that significantly impact process feasibility and cost-effectiveness [24] [25] [16].
Temperature control represents a major scalability challenge, particularly for high-temperature bromination processes [10]. Laboratory procedures often employ temperatures ranging from 120-150°C, which require specialized equipment and significant energy input when scaled to industrial levels [10]. The heat generated during exothermic bromination reactions necessitates sophisticated temperature control systems to prevent runaway reactions and ensure product quality [10]. Continuous flow reactor technology offers potential solutions by providing better heat transfer and temperature control compared to batch processes [26].
Reagent handling presents perhaps the most significant challenge in scaling dibromoperylene production [25] [14]. Bromine is a highly corrosive and toxic material that requires specialized handling equipment and safety protocols [14]. The precise dosing of bromine required for controlled bromination becomes increasingly difficult at large scales due to the high vapor pressure and density of liquid bromine [14] [27]. In-situ bromine generation methods and the use of solid brominating agents like N-bromosuccinimide offer potential solutions to these handling challenges [14] [15].
The separation of 3,10-dibromoperylene from its 3,9-isomer remains problematic at industrial scales [6] [16]. While laboratory-scale separations can achieve high purities through chromatographic methods, these techniques are not economically viable for large-scale production [16]. Crystallization-based separation methods, while more scalable, typically provide lower selectivity and require multiple recrystallization steps [20] [7]. Advanced crystallization techniques, including controlled nucleation and continuous crystallization processes, may offer improved solutions for industrial applications [28].
Solvent recovery and environmental considerations become critical factors in industrial processes [29] [30]. The large volumes of organic solvents required for bromination and purification steps necessitate efficient recovery systems to maintain economic viability [29]. Dichloromethane, commonly used in laboratory procedures, presents environmental and safety concerns that may require alternative solvent systems for industrial applications [16]. Green chemistry approaches, including solvent-free reactions and environmentally benign alternatives, are increasingly important for sustainable industrial processes.
Equipment corrosion represents a significant technical challenge due to the highly corrosive nature of brominated compounds and reaction media [29] [31]. Standard stainless steel equipment may suffer rapid degradation when exposed to bromine and hydrogen bromide byproducts [31]. Specialized corrosion-resistant materials, including hastelloy and fluoropolymer coatings, may be required for industrial equipment, significantly increasing capital costs [31].
Product isolation and handling challenges become magnified at industrial scales [25] [16]. The poor solubility of dibromoperylene products in common solvents complicates crystallization and filtration operations [25] [16]. Large-scale filtration equipment must be designed to handle the fine crystalline products without significant losses [25]. Centrifugal separation methods may offer advantages over traditional filtration for handling poorly soluble crystalline products [25].
Quality control and analytical challenges also scale with production volume [30]. The need for rapid, accurate analysis of product purity and isomer ratios requires robust analytical methods suitable for process monitoring [30]. High-performance liquid chromatography (HPLC) methods developed for laboratory analysis may require adaptation for industrial quality control applications [30].
The economic viability of industrial dibromoperylene production depends critically on achieving high yields and selectivities while minimizing processing costs [24] [16]. Current laboratory methods typically achieve yields of 60-90% with moderate selectivity for the desired 3,10-isomer [16] [10]. Improving these metrics through process optimization and alternative synthetic approaches remains essential for commercial viability [16].